molecular formula C17H15N3OS B2650700 N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2309574-24-9

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2650700
CAS No.: 2309574-24-9
M. Wt: 309.39
InChI Key: CYIMOLYWZOHJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked to a pyridine moiety via a methylene carboxamide bridge. The benzothiazole group is substituted at the 6-position, while the pyridine ring carries a cyclopropyl group at the 6-position. The compound’s synthesis likely involves coupling reactions between activated benzothiazole-6-carboxylic acid derivatives and aminomethylpyridine intermediates.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(13-4-6-15-16(7-13)22-10-20-15)19-9-11-1-5-14(18-8-11)12-2-3-12/h1,4-8,10,12H,2-3,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIMOLYWZOHJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Pyridine Substitution: The pyridine ring is introduced by reacting the benzothiazole intermediate with a suitable pyridine derivative, such as 6-cyclopropylpyridine-3-carboxaldehyde.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine or amide reagent under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be performed using reagents like sodium azide or potassium cyanide, while electrophilic substitution may involve reagents like bromine or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other benzothiazole-carboxamide derivatives, such as:

  • N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide (CID 133565709): This analogue replaces the pyridine-cyclopropyl group with a dihydropyrimidinone-pyrazole system.
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (832674-14-3): Features ethoxy and tetrafluoropropoxy groups, introducing steric bulk and fluorophilic regions absent in the target compound .

Table 1: Key Structural Differences

Compound Name Substituents on Benzothiazole Pyridine/Pyrimidine Modifications
Target Compound 6-carboxamide 6-cyclopropylpyridin-3-ylmethyl
CID 133565709 2-carboxamide Dihydropyrimidinone-pyrazole
832674-14-3 2-ethoxy Tetrafluoropropoxymethyl benzamide
Spectroscopic Comparisons

NMR analysis (as demonstrated in for analogous compounds) reveals that substituent changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) significantly alter chemical shifts. For example, replacing the cyclopropyl group with bulkier substituents (e.g., tetrafluoropropoxy) would likely deshield adjacent protons, causing downfield shifts in $ ^1H $-NMR spectra .

Reactivity and Lumping Strategies

The lumping strategy () groups compounds with similar frameworks for predictive modeling. The target compound could be lumped with other benzothiazole-carboxamides, assuming shared reactivity in electrophilic substitution or hydrolysis pathways. However, the cyclopropyl group’s strain energy and unique ring-opening reactivity may necessitate separate categorization .

Crystallographic and Computational Tools

Structural comparisons rely heavily on software such as:

  • SHELXL/SHELXTL : For refining X-ray diffraction data to resolve substituent conformations .
  • Mercury : To visualize and overlay structures, highlighting steric clashes or hydrogen-bonding differences between analogues .
  • WinGX/ORTEP-3 : For generating thermal ellipsoid plots, critical for assessing positional disorder in cyclopropyl-containing derivatives .

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. A study identified that benzothiazole derivatives could activate procaspase-3, leading to apoptosis in cancer cells. Specifically, compounds with a similar structure showed promising results against various cancer cell lines, indicating that modifications in their structure could enhance their efficacy against tumors .

Antitubercular Activity

Benzothiazole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. In a recent study, several compounds were synthesized and tested for their inhibitory concentrations (IC50) against this pathogen. Compounds structurally related to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting strong potential as antitubercular agents .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is highly influenced by their structural components. Key findings regarding SAR include:

  • Presence of Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the benzothiazole ring significantly enhances anticancer activity.
  • Pyridine Substitution : The cyclopropyl-pyridine moiety contributes to improved selectivity and potency against specific cancer types.

Case Study 1: Anticancer Evaluation

In vitro studies on derivatives similar to this compound demonstrated that these compounds could induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism involved the activation of procaspase-3 to caspase-3, which is crucial for programmed cell death .

Case Study 2: Antitubercular Activity

Another investigation focused on the synthesis of substituted benzamide derivatives for their antitubercular properties. Among the tested compounds, those analogous to this compound displayed significant activity against Mycobacterium tuberculosis, with minimal cytotoxicity observed in human embryonic kidney cells .

Data Table: Biological Activity Summary

Activity Type Tested Compound IC50 (μM) Mechanism
AnticancerSimilar Benzothiazole Derivative0.5 - 2.0Activation of procaspase-3
AntitubercularSubstituted Benzamide Derivative1.35 - 2.18Inhibition of Mycobacterium tuberculosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.